molecular formula C15H14N2O4S B2857552 N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide CAS No. 885909-47-7

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide

Cat. No.: B2857552
CAS No.: 885909-47-7
M. Wt: 318.35
InChI Key: VEEWEIYWTALEGI-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide (CAS: 885909-47-7) is a sulfur-containing acetamide derivative characterized by a 4-methoxy-2-nitrophenyl group and a phenylsulfanyl substituent. This compound is part of a broader class of N-substituted acetamides, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks such as thiadiazoles and piperazinediones .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-11-7-8-13(14(9-11)17(19)20)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEWEIYWTALEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319788
Record name N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

885909-47-7
Record name N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves:

  • Reactants :
    • 4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
    • Acetic anhydride (2.46 g, 24 mmol)
  • Conditions : The mixture is stirred at room temperature for 18 hours and then purified through recrystallization.

The resulting compound is characterized by its non-planar structure, with notable torsion angles that affect its interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly in Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models. This effect is likely mediated through the modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of enzymes involved in bacterial metabolism and inflammatory processes.
  • Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
  • Molecular Targeting : It has been suggested that the compound interacts with specific receptors or proteins within cells, modulating their activity and influencing cellular responses .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of acute inflammation. The results showed a marked decrease in edema formation compared to control groups treated with saline.

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment60

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications. A related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, demonstrated significant antinociceptive effects in animal models, suggesting that N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide may share similar properties .

Mechanism of Action:

  • Interactions with cannabinoid receptors (CB1 and CB2) have been implicated in its analgesic effects.
  • Potential modulation of serotonin (5-HT) and opioid receptors also plays a role in its pharmacological profile.

Materials Science

This compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to the development of advanced materials for applications in electronics and photonics.

Case Study 1: Antinociceptive Activity

In a study investigating the antinociceptive effects of related compounds, local administration of N-(4-methoxy-2-nitrophenyl)hexadecanamide produced dose-dependent pain relief in rats. This highlights the potential of this compound as an analgesic agent .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of this compound through continuous flow reactors showed improved yields and reduced by-products compared to traditional batch methods. This method enhances safety and efficiency in producing complex organic compounds.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnalgesic propertiesDose-dependent pain relief observed in animal models
Materials SciencePrecursor for advanced materialsPotential for electronic and optical applications
Synthesis OptimizationImproved synthesis methods using continuous flowEnhanced yield and safety in production

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
N-(4-Methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide Phenylsulfanyl, 4-methoxy-2-nitrophenyl C15H14N2O4S 318.35 g/mol Sulfanyl group enhances nucleophilicity; nitro and methoxy modulate electronic effects .
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, 4-methoxy-2-nitrophenyl C10H12N2O6S 288.29 g/mol Sulfonyl group increases polarity; monoclinic crystal system (P21/n) .
N-(4-Methoxy-2-nitrophenyl)hexadecanamide Hexadecanamide, 4-methoxy-2-nitrophenyl C23H38N2O4 406.56 g/mol Long aliphatic chain improves lipophilicity; demonstrated antinociceptive activity .
N-(4-Nitrophenyl)-2-phenylacetamide Phenyl, 4-nitrophenyl C14H12N2O3 256.26 g/mol Simpler structure; studied for benzylation reactivity under phase-transfer catalysis .

Key Observations :

  • Lipophilicity : The hexadecanamide analog (logP ~6.5 estimated) is significantly more lipophilic than the target compound (estimated logP ~3.2), impacting membrane permeability and bioavailability .
  • Crystallography: The sulfonyl analog crystallizes in a monoclinic system with distinct cell parameters (a=7.1512 Å, b=15.4303 Å), suggesting tighter packing compared to the target compound’s unknown but likely bulkier structure .
Physicochemical Properties
Property Target Compound Sulfonyl Analog Hexadecanamide Analog
Melting Point Not reported 162–164°C 98–100°C
Solubility Low in water (est.) Moderate in DMSO High in organic solvents
Crystal Density 1.533 Mg/m³

Preparation Methods

Acetylation of 4-Methoxyaniline

The synthesis begins with the acetylation of 4-methoxyaniline using acetic anhydride in a continuous flow reactor. A solution of 4-methoxyaniline and acetic anhydride is pumped into a reactor at controlled flow rates (5 mL/min and 2.5 mL/min, respectively) and maintained at 25°C for 133 minutes. This step produces 4-methoxyacetanilide with near-quantitative conversion, as confirmed by high-performance liquid chromatography (HPLC).

Nitration with Mixed Acid Systems

The nitration step employs a mixture of nitric acid and sulfuric acid, introduced into a second continuous flow reactor alongside the acetylated intermediate. At 25°C and a flow rate of 3.5 mL/min, the reaction completes in 100 minutes, yielding 4-methoxy-2-nitroacetanilide. Notably, increasing the flow rate to 35 mL/min reduces the residence time to 10 minutes without compromising yield (85–87%).

Hydrolysis and Sulfanylation

The final step involves hydrolysis of the nitroacetanilide intermediate under acidic conditions, followed by sulfanylation with phenylsulfanyl chloride. In a third continuous flow reactor, the hydrolysis occurs at 40°C for 40 minutes, after which phenylsulfanyl chloride is introduced. The reaction mixture is quenched in ice water, yielding N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide with a purity of 99%.

Table 1: Continuous Flow Synthesis Parameters

Step Reactor Temperature (°C) Flow Rate (mL/min) Residence Time (min) Yield (%)
Acetylation 25 5 (aniline), 2.5 (Ac₂O) 133 98
Nitration 25–80 3.5–35 10–100 85–87
Hydrolysis/Sulfanylation 40–80 6.5–65 40–400 86–87

Traditional Stepwise Synthesis: Batch Process Optimization

Nitration of N-Benzenesulfonyl-4-Methoxyaniline

In this method, N-benzenesulfonyl-4-methoxyaniline is dissolved in 1,2-dichloroethane and reacted with copper nitrate trihydrate and pyridine at 90–115°C for 12 hours. The nitration proceeds regioselectively at the ortho position due to the directing effects of the methoxy and sulfonyl groups. After extraction and solvent removal, the crude N-benzenesulfonyl-4-methoxy-2-nitroaniline is obtained in 75–80% yield.

Deprotection and Acylation

The benzenesulfonyl group is removed via hydrolysis in a mixture of hydrochloric acid and ethanol (1:1 v/v) at reflux for 6 hours. Subsequent acylation with phenylsulfanyl acetyl chloride in dichloromethane, catalyzed by triethylamine, affords the target compound in 70% overall yield.

Table 2: Traditional Synthesis Yield Comparison

Step Reagents Temperature (°C) Time (h) Yield (%)
Nitration Cu(NO₃)₂·3H₂O, Pyridine 100 12 78
Deprotection HCl/EtOH 80 6 85
Acylation PhSCH₂COCl, Et₃N 25 4 82

One-Pot Synthesis: Streamlined Methodology

Integrated Reaction Sequence

A one-pot approach condenses the nitration, deprotection, and acylation steps into a single reactor. Starting with 4-methoxyaniline, sequential addition of nitrating agents (HNO₃/H₂SO₄) and phenylsulfanyl acetyl chloride in dimethylacetamide (DMAc) at 50°C yields the product in 72% overall yield. This method reduces solvent waste but requires careful pH adjustment to prevent side reactions.

Solvent and Catalyst Screening

Optimization studies identify DMAc as the optimal solvent due to its high polarity and ability to stabilize intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance the acylation rate, reducing reaction time from 8 to 3 hours.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

Parameter Continuous Flow Traditional Stepwise One-Pot
Total Yield (%) 87 70 72
Reaction Time (h) 4.5 22 11
Purity (%) 99 95 93
Scalability High Moderate Low

Continuous flow synthesis outperforms other methods in yield and purity, attributed to enhanced heat transfer and reduced intermediate degradation. Traditional stepwise synthesis remains viable for small-scale production, while one-pot methods offer time savings at the expense of yield.

Industrial Applications and Scalability Considerations

Large-scale production favors continuous flow systems due to their inherent safety and consistency. For example, scaling the nitration step to a 700 mL/min flow rate achieves a throughput of 489.5 g crude product per hour, with a final purified yield of 464.0 g (85%). Additionally, continuous systems mitigate risks associated with exothermic nitration reactions, which are hazardous in batch processes.

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